1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine
Description
Properties
Molecular Formula |
C22H34N4O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H34N4O4/c1-22(2,3)30-21(27)25-10-8-19(9-11-25)17-24-14-12-23(13-15-24)16-18-4-6-20(7-5-18)26(28)29/h4-7,19H,8-17H2,1-3H3 |
InChI Key |
NOKCFFVLDPNFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine Precursors
The synthesis begins with the preparation of the Boc-protected piperidine intermediate. A widely adopted method involves treating 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields exceeding 85%. For example, in a protocol adapted from pharmaceutical manufacturing, 4-piperidinemethanol (10 mmol) reacts with Boc₂O (12 mmol) in DCM, followed by aqueous workup and column chromatography to isolate 1-Boc-4-piperidinemethanol.
Formation of the Piperazine Core
The piperazine ring is constructed via a nucleophilic substitution or condensation reaction. Patent CN110551063A describes a method where 1-Boc-4-piperidinemethanol is converted to its mesylate or tosylate derivative, which then reacts with a pre-formed piperazine intermediate. Alternatively, a two-step alkylation process can be employed:
Introduction of the 4-Nitrobenzyl Group
The nitrobenzyl substituent is introduced via nucleophilic aromatic substitution or reductive amination. A preferred route involves reacting the Boc-protected piperazine with 4-nitrobenzyl bromide in acetonitrile, using potassium carbonate as a base. This method, detailed in patent CN101824009A, affords the target compound in 70–75% yield after recrystallization from ethyl acetate. Notably, the nitro group remains intact under these mild conditions, avoiding unintended reduction.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation steps but may complicate purification. Switching to THF or acetonitrile improves selectivity for the nitrobenzyl substitution.
- Temperature control : Maintaining temperatures below 80°C prevents Boc group cleavage, as evidenced by thermogravimetric analyses.
Catalytic and Additive Strategies
The inclusion of inorganic salts, such as sodium iodide, accelerates SN2 reactions by generating a more reactive alkyl iodide in situ. Patent CN110551063A reports a 15% yield increase when NaI is added during the nitrobenzyl group installation.
Comparative Analysis of Synthetic Methods
Key observations :
- Stepwise synthesis (Boc protection → piperazine formation → nitrobenzylation) outperforms one-pot methods in yield and purity.
- Recrystallization from ethyl acetate/n-heptane mixtures enhances final product purity to >98%.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Coupling Reactions: Use of coupling agents like HATU or EDC in the presence of a base.
Major Products:
Reduction of Nitro Group: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-aminobenzyl)piperazine.
Boc Deprotection: 1-[(4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine.
Scientific Research Applications
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is not well-documented. its structure suggests that it may interact with biological targets through its piperazine and nitrobenzyl moieties. The Boc group provides stability and can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Nitroaromatic Groups : The 4-nitrobenzyl/4-nitrophenyl group, present in all listed compounds, is associated with electron-deficient aromatic systems that enhance binding to biological targets via π-π stacking or hydrogen bonding. For example, 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine demonstrated broad-spectrum anticancer activity, likely due to the nitro group’s role in stabilizing ligand-receptor interactions .
- Boc Protection : The Boc group in this compound and 1-Boc-4-(4-Nitrophenyl)piperazine improves synthetic accessibility and stability, though it may reduce bioavailability until deprotection .
- Piperidine-Piperazine Hybrids : Compounds like 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine highlight the pharmacological advantage of combining piperidine (rigid, lipophilic) and piperazine (flexible, polar) moieties, optimizing blood-brain barrier penetration for CNS targets .
Receptor-Specific Interactions
- The dopamine D2 receptor affinity of 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine underscores the importance of the 2-methoxyphenyl group in orthosteric binding, while the nitrobenzyl-piperidine moiety contributes to allosteric modulation .
- In contrast, simpler analogs like 1-Methyl-4-(4-nitrophenyl)piperazine lack complex substituents, resulting in reduced receptor specificity but serving as versatile intermediates for further derivatization .
Biological Activity
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine, with the CAS number 2503037-34-9, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H34N4O4
- Molecular Weight : 418.53 g/mol
- CAS Number : 2503037-34-9
The compound's structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS). The piperazine and piperidine moieties may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.
Anticholinesterase Activity
Compounds structurally related to this compound have demonstrated anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) can lead to increased acetylcholine levels, enhancing cholinergic transmission.
Case Studies
-
Study on Monoamine Oxidase Inhibition :
- A study investigated the docking of various piperazine derivatives on monoamine oxidase-B (MAO-B), a key enzyme in neurotransmitter metabolism. It was found that certain structural modifications could significantly enhance inhibitory potency against MAO-B, suggesting a similar potential for the compound .
- Quantitative Structure-Activity Relationship (QSAR) Analysis :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Essential for receptor binding |
| Nitro Group | May enhance electron affinity |
| Boc Group | Provides steric hindrance, influencing selectivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine?
- Answer : The synthesis typically involves:
- Alkylation reactions : Piperazine derivatives are often synthesized via nucleophilic substitution. For example, coupling 1-Boc-4-piperidylmethanol with 4-(4-nitrobenzyl)piperazine under anhydrous conditions (e.g., CH₂Cl₂) using catalysts like KI or DIPEA .
- Boc protection/deprotection : The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to protect the piperidine nitrogen, ensuring regioselectivity during subsequent reactions .
- Microwave-assisted synthesis : Similar compounds (e.g., 1-(3-nitrophenyl)-4-phenylpiperazine) have been synthesized via microwave heating at 280°C to accelerate reaction kinetics and improve yields .
Q. How is the compound purified and structurally characterized post-synthesis?
- Answer :
- Purification : Techniques include recrystallization (e.g., using methanol or Et₂O) or HPLC for high-purity isolation, especially when dealing with polar byproducts .
- Characterization :
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc group, nitrobenzyl substitution, and piperazine/piperidine ring integrity .
- Elemental analysis : Validates molecular formula and purity (>98%) .
Q. What in vitro assays are used to evaluate the compound's biological activity?
- Answer :
- Antimicrobial assays : Broth microdilution tests against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays targeting serotonin (5-HT₁ₐ) or dopamine receptors, given the piperazine scaffold’s affinity for neurological targets .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
- Answer :
- Solvent selection : Non-polar solvents (e.g., CH₂Cl₂) reduce side reactions compared to polar aprotic solvents .
- Catalyst screening : KI or phase-transfer catalysts improve alkylation efficiency .
- Temperature control : Microwave-assisted synthesis reduces reaction time and thermal decomposition .
- Boc deprotection : Use TFA in CH₂Cl₂ at 0°C to prevent piperazine ring degradation .
Q. How can contradictory data on biological activity (e.g., low toxicity vs. reduced efficacy) be resolved?
- Answer :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing nitrobenzyl with fluorobenzyl) to balance lipophilicity and target affinity .
- Beta-cyclodextrin inclusion complexes : Enhance solubility and bioavailability while maintaining low toxicity, as seen in modified piperazine derivatives .
- Dose-response profiling : Conduct assays across multiple concentrations to identify optimal activity thresholds .
Q. What mechanistic studies elucidate the compound's interaction with biological targets?
- Answer :
- Molecular docking : Simulate binding to serotonin receptors (5-HT₁ₐ) or T-type calcium channels using software like AutoDock Vina .
- Enzyme inhibition assays : Test inhibition of DPP-IV or CDC25B phosphatases, which are linked to metabolic disorders and cancer .
- Patch-clamp electrophysiology : Assess effects on ion channel activity in neuronal cells .
Q. How does the compound's stability vary under different storage conditions?
- Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C for Boc-protected derivatives) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor nitro group reduction via HPLC .
- Light sensitivity : Protect from UV exposure to prevent nitrobenzyl degradation .
Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?
- Answer :
- Prodrug design : Introduce ester or amide groups at the piperazine nitrogen to enhance absorption .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve half-life and reduce renal clearance .
- Metabolic stability assays : Incubate with liver microsomes to identify CYP450-mediated degradation pathways .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
